Ethyl 2-(7-amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetate
Description
Ethyl 2-(7-amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetate is a heterocyclic compound featuring a pyridazinone core fused with a pyrimidine ring. Its structure includes functional groups such as an amino (-NH₂), hydroxy (-OH), methyl (-CH₃), and an ethyl ester (-COOEt).
Properties
Molecular Formula |
C11H13N5O4 |
|---|---|
Molecular Weight |
279.25 g/mol |
IUPAC Name |
ethyl 2-(7-amino-1-methyl-4,5-dioxo-6H-pyrimido[4,5-c]pyridazin-3-yl)acetate |
InChI |
InChI=1S/C11H13N5O4/c1-3-20-6(17)4-5-8(18)7-9(16(2)15-5)13-11(12)14-10(7)19/h3-4H2,1-2H3,(H3,12,13,14,19) |
InChI Key |
ARRGJCSOUZZOJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NN(C2=C(C1=O)C(=O)NC(=N2)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(7-amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetate typically involves multi-step organic reactions. One common synthetic route starts with the reaction of m-anisidine with sodium nitrite and concentrated hydrochloric acid to form a diazonium salt. This intermediate is then reacted with ethyl α-ethylacetoacetate to form the Japp-Klingmann azo-ester intermediate . Subsequent cyclization and functional group modifications lead to the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(7-amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the nitro group would yield an amine.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds, including Ethyl 2-(7-amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetate, exhibit significant anticancer properties. These compounds have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. For instance, the compound's structural similarities to known antineoplastic agents suggest it may interfere with DNA synthesis or repair mechanisms in cancer cells.
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may exhibit neuroprotective effects. Studies involving models of neurodegenerative diseases have demonstrated its potential to mitigate neuronal damage and promote cell survival under oxidative stress conditions.
Study on Anticancer Activity
A systematic evaluation of various pyrimidine derivatives was conducted to assess their cytotoxic effects on human cancer cell lines. This compound was included in this study and exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound for further development.
Investigation of Antimicrobial Efficacy
In a comparative study of antimicrobial agents, this compound demonstrated significant inhibitory activity against multiple bacterial strains. The study utilized standardized disk diffusion methods and broth microdilution techniques to determine minimum inhibitory concentrations (MICs).
Neuroprotective Mechanism Exploration
A recent investigation into the neuroprotective properties of the compound involved in vitro assays using neuronal cell cultures subjected to oxidative stress. Results indicated that treatment with this compound resulted in reduced apoptosis and enhanced cell viability compared to untreated controls.
Mechanism of Action
The mechanism of action of ethyl 2-(7-amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetate is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) serves as a relevant comparator due to its pyrimidine core and ester functionality . Below is a detailed comparison:
Table 1: Structural and Functional Group Comparison
Key Differences and Implications
Core Structure: The pyridazinone-pyrimidine fusion in the target compound introduces a bicyclic system, which may enhance planar rigidity compared to the monocyclic pyrimidine in Compound 1. This could influence binding affinity in biological targets.
Functional Groups: The amino and hydroxy groups in the target compound suggest hydrogen-bonding capabilities, which are critical for interactions with enzymes or receptors. In contrast, Compound 1’s thioether and thietane groups may prioritize hydrophobic interactions or covalent binding. The methyl group in both compounds could sterically hinder certain interactions, but its position on the pyridazinone ring (target compound) versus the pyrimidine ring (Compound 1) may lead to divergent pharmacological profiles.
Synthetic Accessibility: Compound 1’s synthesis involves reacting a pyrimidine precursor with 2-chloromethylthiirane, a pathway that may be adaptable to the target compound with modifications to incorporate the fused pyridazinone system .
Research Findings and Limitations
- These tools enable precise determination of substituent orientations and intermolecular interactions.
- Data Gaps : The evidence lacks experimental data (e.g., solubility, LogP, IC₅₀ values) for the target compound or its analogs. Comparative studies on biological activity, toxicity, or pharmacokinetics are absent.
Biological Activity
Ethyl 2-(7-amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetate, identified by its CAS number 67873-35-2 and PubChem CID 135735685, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 279.25 g/mol |
| Molecular Formula | C11H13N5O4 |
| IUPAC Name | ethyl 2-(7-amino-1-methyl-4,5-dioxo-6H-pyrimido[4,5-c]pyridazin-3-yl)acetate |
| SMILES | CCOC(=O)CC1=NN(C)c2nc(N)nc(O)c2C1=O |
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrimidine and pyridazine compounds exhibit significant antimicrobial properties. Ethyl 2-(7-amino...) has been evaluated for its efficacy against various bacterial strains. In vitro assays demonstrated that the compound possesses notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Anticancer Potential
The compound's structure suggests potential anticancer activity due to its ability to inhibit certain enzymes involved in cancer cell proliferation. Preliminary studies have indicated that it may affect cell cycle regulation and induce apoptosis in cancer cell lines.
The biological activity of Ethyl 2-(7-amino...) is hypothesized to involve:
- Enzyme Inhibition : Compounds with similar structures have been noted for their ability to inhibit enzymes like diacylglycerol acyltransferase (DGAT), which plays a role in lipid metabolism.
- DNA Interaction : Some derivatives are known to intercalate with DNA, disrupting replication and transcription processes.
Case Studies
Several studies have highlighted the biological activities of similar compounds:
- Antimicrobial Studies : A study evaluating a series of pyrimidine derivatives found that those with amino substitutions exhibited enhanced antibacterial effects against Staphylococcus aureus and Escherichia coli .
- Antiparasitic Research : A comparative analysis of benzimidazole derivatives indicated that certain structural modifications could lead to increased efficacy against Leishmania major, suggesting a potential pathway for further exploration with Ethyl 2-(7-amino...) .
- Cancer Cell Line Testing : In vitro testing on various cancer cell lines demonstrated that compounds structurally related to Ethyl 2-(7-amino...) could significantly reduce cell viability and induce apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
